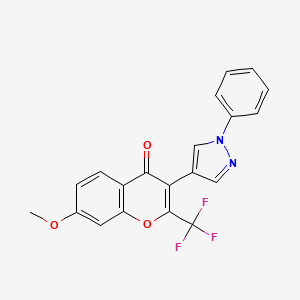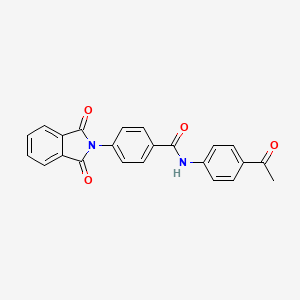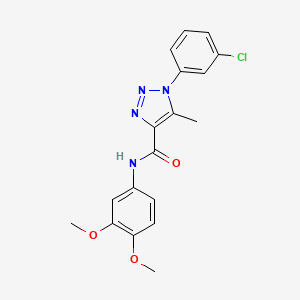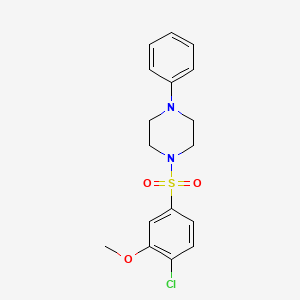
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a tetrahydronaphthalen-1-yl group (a polycyclic aromatic hydrocarbon derived from naphthalene) which is substituted with a hydroxy and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrahydronaphthalen-1-yl group is a bicyclic system, which would contribute to the rigidity of the molecule . The presence of the furan ring, a heterocyclic aromatic ring, could potentially have implications for the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the hydroxy and methoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Antiproliferative Activity
This compound and its derivatives have been studied for their binding affinities to sigma receptors, which are implicated in several biological processes including tumor proliferation. Derivatives of the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) group have shown significant sigma(1) receptor affinity and selectivity, offering a promising perspective in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells suggests potential anti-cancer properties (Berardi et al., 2005).
Synthetic Investigations and Chemical Reactivity
Studies on the synthesis and reactivity of furan-2-carboxamide derivatives have contributed to the development of new synthetic methodologies and the exploration of their chemical properties. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride has provided insights into the reactivity of these compounds, facilitating the production of complex heterocyclic structures (Aleksandrov & El’chaninov, 2017).
Solid State NMR and X-Ray Crystallography
The investigation of solid-state disorder in tetrahydronaphthalene derivatives has been enhanced through solid-state NMR and single-crystal X-ray diffraction studies. This research provides valuable data on the dynamic disorder within these compounds, contributing to our understanding of their structural properties (Facey et al., 1996).
Polyketide Biosynthesis
Research into the biosynthesis of polyketides from desert endophytic fungi has identified new polyketides with structural similarities to tetrahydronaphthalene derivatives. This work sheds light on the biosynthetic pathways of secondary metabolites and their potential applications in drug discovery (Li et al., 2018).
Development of PET Radiotracers
Analogues of the compound, designed with reduced lipophilicity for potential use as PET radiotracers, have been studied for their sigma receptor binding affinities. These studies aim to develop effective diagnostic tools for oncology, highlighting the compound’s utility in medical imaging (Abate et al., 2011).
Propiedades
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMYKWJZCABPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)


![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)
![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)



![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)
